3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide

Description

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-12-8-9-14(24-2)16-17(12)25-18(20-16)19-15(21)10-11-26(22,23)13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBYPKHERQVCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

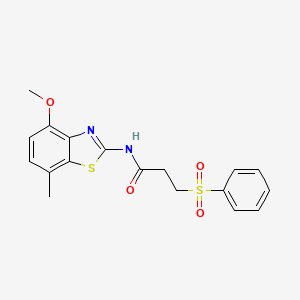

The compound can be described by the following structural formula:

It features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer effects. The presence of a benzenesulfonyl group enhances its solubility and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide have shown promising results against various cancer cell lines.

-

Procaspase-3 Activation :

Research indicates that certain benzothiazole derivatives can activate procaspase-3, leading to apoptosis in cancer cells. For example, compounds 8j and 8k exhibited significant procaspase-3 activation with percentages of 77.8% and 92.1%, respectively . -

Apoptosis Induction :

The activation of caspases is crucial for the apoptotic process. The compound's ability to induce apoptosis may be linked to its structural features that facilitate interaction with apoptotic pathways.

Structure-Activity Relationships (SAR)

The SAR studies suggest that the presence of specific functional groups significantly influences the biological activity of benzothiazole derivatives:

- Benzothiazole Moiety : Essential for anticancer activity.

- Sulfonamide Group : Enhances solubility and bioavailability.

- Methoxy Substituent : Contributes to increased potency against cancer cell lines.

In Vitro Studies

A study evaluating various benzothiazole derivatives demonstrated that those with optimal electronic properties and steric configurations exhibited superior anticancer activity. Compounds were tested against U937 (human lymphoma) and MCF-7 (human breast adenocarcinoma) cell lines, revealing IC50 values as low as 5.2 μM for the most potent derivatives .

In Vivo Studies

Further investigations into the in vivo effects of these compounds were conducted using zebrafish embryos to assess toxicity and apoptotic effects. These studies are critical for understanding the therapeutic window and safety profile of new anticancer agents.

Table 1: Anticancer Activity of Selected Compounds

| Compound | Cell Line | IC50 (μM) | Procaspase-3 Activation (%) |

|---|---|---|---|

| 8j | U937 | 5.2 | 77.8 |

| 8k | U937 | 6.6 | 92.1 |

| PAC-1 | U937 | - | 100 |

| DMSO | U937 | - | 7 |

Applications De Recherche Scientifique

Biological Applications

1. Antimicrobial Activity

Research has indicated that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, studies have demonstrated that 3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide shows inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens have been documented as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Candida albicans | 4.0 |

These results suggest that the compound could be developed into a novel antimicrobial agent.

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. The IC50 values for selected cancer cell lines are summarized below:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of 3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide can be influenced by structural modifications. Variations in the substituents on the benzothiazole ring have been shown to enhance or reduce its efficacy against specific targets. For example, the introduction of electron-withdrawing groups at certain positions has been correlated with increased antimicrobial potency.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the development of organic semiconductors and sensors. Its unique electronic properties make it suitable for incorporation into polymer matrices for electronic applications.

1. Organic Photovoltaics

Studies have explored the use of benzothiazole derivatives in organic photovoltaic devices due to their favorable light absorption and charge transport characteristics.

2. Sensor Development

Research is ongoing into the use of this compound as a sensing material for detecting environmental pollutants and biomolecules, leveraging its ability to interact selectively with target analytes.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load when treated with the compound compared to control groups.

Case Study 2: Anticancer Activity

In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. The findings indicated that it not only inhibited cell growth but also enhanced the effects of existing chemotherapeutic agents, suggesting potential for combination therapies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide- and benzothiazole-containing analogs. Below is a detailed analysis of key similarities and differences:

N-(1,3-Benzothiazol-2-yl)-2-[N-(4-Nitrobenzenesulfonyl)-1-Phenylformamido]-3-Phenyl Propanamide (17b)

- 17b incorporates a 4-nitrobenzenesulfonyl group and an additional phenylformamido moiety, absent in the target compound.

- Spectral Data: Both compounds show FTIR peaks for NH (3300–3100 cm⁻¹), C=O (1680–1650 cm⁻¹), and SO₂ (1350–1150 cm⁻¹). However, 17b’s nitro group (NO₂) exhibits distinct stretching at ~1520 cm⁻¹, absent in the target compound .

- Synthetic Yield : 17b was synthesized in 83.98% yield, indicating efficient coupling under the reported conditions .

N-(1,3-Benzothiazol-2-yl)-3-(1H-Indol-2-yl)-2-[N-(4-Nitrobenzenesulfonyl)-1-Phenylformamido]Propanamide (17c)

- The 4-nitrobenzenesulfonyl group in 17c contrasts with the benzenesulfonyl group in the target compound, altering electronic properties.

- Physical Properties :

- Spectral Data : The indole NH peak (~3400 cm⁻¹) in FTIR and upfield shifts in ^1H NMR (δ 6.8–7.2 ppm for indole protons) distinguish 17c from the target compound .

2-Phenyl-N-(2-Phenyl-1,3-Benzothiazol-7-yl)Acetamide

- Structural Differences :

- This analog lacks a sulfonamide group, instead featuring a phenylacetamide backbone.

- The benzothiazole ring is substituted with 2-phenyl and 7-yl groups, differing from the target’s 4-methoxy-7-methyl substitution.

- Molecular Weight : 319.39 g/mol (vs. ~391.50 g/mol for the target compound), highlighting the impact of sulfonylation on mass .

Data Table: Key Properties of Compared Compounds

*Calculated based on HRMS data.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via Stille or Suzuki coupling for regioselective functionalization . The sulfonamide group is introduced via nucleophilic substitution or condensation under controlled pH (e.g., using pyridine as a base to suppress side reactions). Purification often employs silica column chromatography (e.g., DCM/MeOH gradients) followed by recrystallization from ethyl acetate/petroleum ether to achieve >95% purity . Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) is critical to confirm structural integrity .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess thermal degradation (TGA/DSC), photostability (ICH Q1B guidelines), and hydrolytic susceptibility (pH 1–13 buffers at 37°C). For example, accelerated degradation in acidic conditions may cleave the sulfonamide bond, monitored via LC-MS/MS. Use deuterated solvents in NMR to track proton exchange or decomposition .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen against enzyme targets (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays (10–100 µM concentration range). Cytotoxicity can be tested via MTT assays on Hep3B or A549 cell lines, with IC₅₀ calculations using nonlinear regression . Include positive controls (e.g., acetazolamide for CA inhibition) and validate results with dose-response curves in triplicate .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

- Methodological Answer : Rational design should focus on the benzothiazole and sulfonamide moieties. For example:

- Replace the 4-methoxy group with electron-withdrawing substituents (e.g., -CF₃) to modulate electron density and binding affinity .

- Introduce chiral centers via asymmetric synthesis (e.g., Evans auxiliaries) to evaluate enantiomer-specific activity .

Computational docking (AutoDock Vina) against target proteins (e.g., CA IX) can predict binding modes, followed by synthesis and SPR-based binding assays to validate .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference) or impurity profiles. Conduct orthogonal assays:

- Compare enzymatic inhibition (e.g., CA II vs. CA IX) under standardized buffer conditions .

- Re-synthesize batches with rigorous purity checks (HPLC-ELSD) and retest in parallel with published reference compounds .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out nonspecific interactions .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Improve solubility via salt formation (e.g., sodium or lysine salts) or co-solvent systems (PEG 400/water). Assess metabolic stability in liver microsomes (human/rodent) with LC-MS/MS to identify oxidation hotspots (e.g., benzenesulfonyl group). LogP values (HPLC-derived) should be optimized to 2–3 for blood-brain barrier penetration if targeting CNS diseases .

Critical Analysis of Evidence

- Contradictions : reports broad-spectrum antimicrobial activity, while emphasizes anticancer potential. This divergence may reflect assay-specific variables (e.g., bacterial strain selection). Researchers should validate both activities under controlled conditions .

- Gaps : Limited data exist on in vivo toxicity (e.g., maximum tolerated dose). Future studies should include acute toxicity testing in rodent models (OECD 423 guidelines).

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.